![molecular formula C16H30N4O2S B133859 N-(6-Aminohexyl)-5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamide CAS No. 65953-56-2](/img/structure/B133859.png)
N-(6-Aminohexyl)-5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamide
Overview
Description
Biotinyl hexylamine is a synthetic intermediate. It has been used in the synthesis of avidin nucleic acid nano assemblies (ANANAS) and chemotherapeutic conjugates for the diagnosis of, and drug delivery to, tumors.
Scientific Research Applications
Synthesis of New Compounds
The compound is used in the synthesis of new compounds. The synthetic method involves adding biotin, HOBT, and EDC hydrochloride into DMF at room temperature, then adding N’-Boc-1, 6-hexamethylenediamine . The synthesized compound is high in yield, good in crystallization effect, and high in purity .
Biotinylation of Proteins
N-Biotinyl-1,6-hexanediamine is a useful reagent for the biotinylation of proteins . Biotinylation is a process where biotin is attached to proteins, lipids, or nucleic acids. This process is used in various biological experiments, including cell biology, proteomics, and diagnostics .
Development of Bio-experiments
The compound is used in the development of bio-experiments .
Preparation of Polyamide Platinum Anti-Cancer Complexes
N-Boc-1,6-hexanediamine, a related compound, can be used as a linear hexyl spacer (C 6-spacer) to synthesize polyamide platinum anti-cancer complexes . These complexes are designed to target cancer-specific DNA sequences .
Synthesis of Biodegradable Poly(disulfide amine)s
N-Boc-1,6-hexanediamine can be used to synthesize biodegradable poly(disulfide amine)s . These polymers are used for gene delivery .
Development of Multifunctional Dendrimers for Theranostics
N-Boc-1,6-hexanediamine can be used to synthesize multifunctional dendrimers for theranostics . Theranostics is a field of medicine that combines specific targeted therapy based on specific targeted diagnostic tests .
Mechanism of Action
Target of Action
N-Biotinyl-1,6-hexanediamine, also known as N-(6-Aminohexyl)-5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamide, is primarily used in the preparation of serum biotinidase resistant Biotin derivatives . These derivatives are used to make pretargeted diagnosis of tumors .
Mode of Action
Given its use in the preparation of serum biotinidase resistant biotin derivatives , it can be inferred that it may interact with biotinidase, an enzyme that plays a crucial role in the metabolism of biotin (vitamin B7).
Biochemical Pathways
Considering its role in the synthesis of serum biotinidase resistant biotin derivatives , it’s likely involved in the biotin metabolism pathway.
Result of Action
Given its use in the preparation of serum biotinidase resistant biotin derivatives , it can be inferred that it may play a role in enhancing the resistance of these derivatives to degradation by serum biotinidase, thereby potentially improving their stability and effectiveness in tumor targeting.
Action Environment
This compound appears to play a significant role in the preparation of serum biotinidase resistant Biotin derivatives, which are used for the pretargeted diagnosis of tumors .
properties
IUPAC Name |
5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-(6-aminohexyl)pentanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H30N4O2S/c17-9-5-1-2-6-10-18-14(21)8-4-3-7-13-15-12(11-23-13)19-16(22)20-15/h12-13,15H,1-11,17H2,(H,18,21)(H2,19,20,22)/t12-,13-,15-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWVNTBHBRBLRRJ-YDHLFZDLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(S1)CCCCC(=O)NCCCCCCN)NC(=O)N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCCCCCN)NC(=O)N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H30N4O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30455983 | |
Record name | N-Biotinyl-1,6-hexanediamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30455983 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
342.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-Biotinyl-1,6-hexanediamine | |
CAS RN |
65953-56-2 | |
Record name | N-Biotinyl-1,6-hexanediamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30455983 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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